

GBR-12909 Technical Support Center: Troubleshooting Potential Off-Target Effects

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Compound of Interest

Compound Name: Vanoxerine dihydrochloride

Cat. No.: B1682825

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This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of GBR-12909 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of GBR-12909?

GBR-12909 is a potent and selective inhibitor of the dopamine transporter (DAT), with a high binding affinity (K_i) of approximately 1 nM.^{[1][2]} It acts as a competitive inhibitor at the dopamine binding site on the transporter protein, thereby blocking dopamine reuptake.^[1]

Q2: What are the known major off-target binding sites for GBR-12909?

The most significant off-target interaction for GBR-12909 is its potent binding to sigma (σ) receptors, with a reported IC_{50} of 48 nM.^[2] It also has a lower affinity for the histamine H1 receptor (approximately 20-fold lower than for DAT) and significantly lower affinity (over 100-fold less) for the norepinephrine (NET) and serotonin (SERT) transporters.^[1]

Q3: Why were clinical trials for GBR-12909 (Vanoxerine) halted?

Phase I clinical trials for GBR-12909 were terminated due to the observation of QTc interval prolongation in subjects.^[3] This cardiac side effect is often associated with the blockade of the

human Ether-à-go-go-Related Gene (hERG) potassium channel, suggesting that hERG is a potential off-target of GBR-12909.

Q4: What are the functional consequences of GBR-12909 binding to sigma receptors?

Sigma receptors are intracellular chaperone proteins, and their activation can modulate a variety of cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release.[4][5][6] Ligands for sigma receptors can influence dopaminergic systems through mechanisms independent of DAT inhibition.[7] Therefore, some of the observed effects of GBR-12909 in your experiments could be mediated by its action at sigma receptors.

Quantitative Data Summary

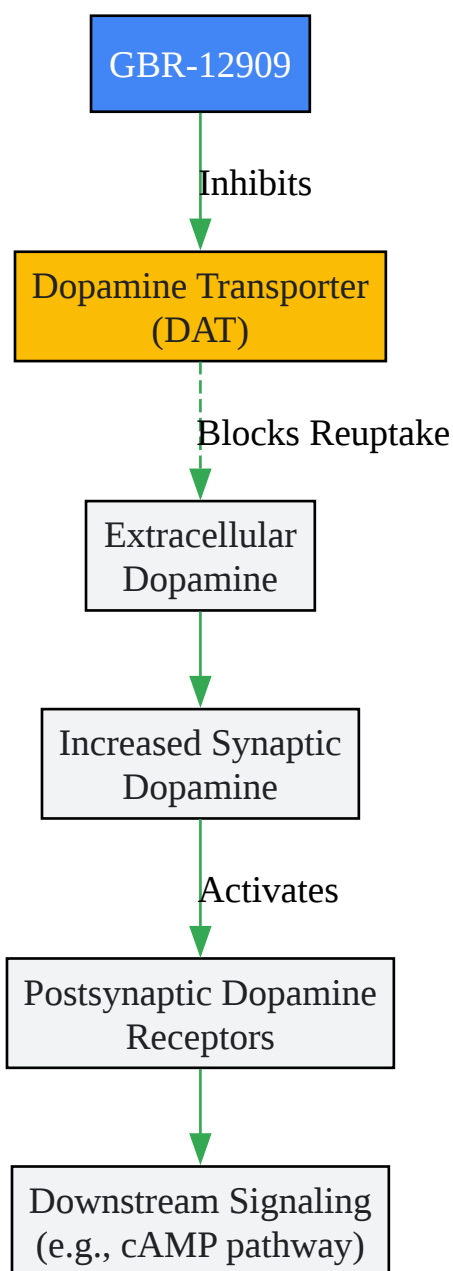
The following table summarizes the binding affinities of GBR-12909 for its primary and key off-target sites.

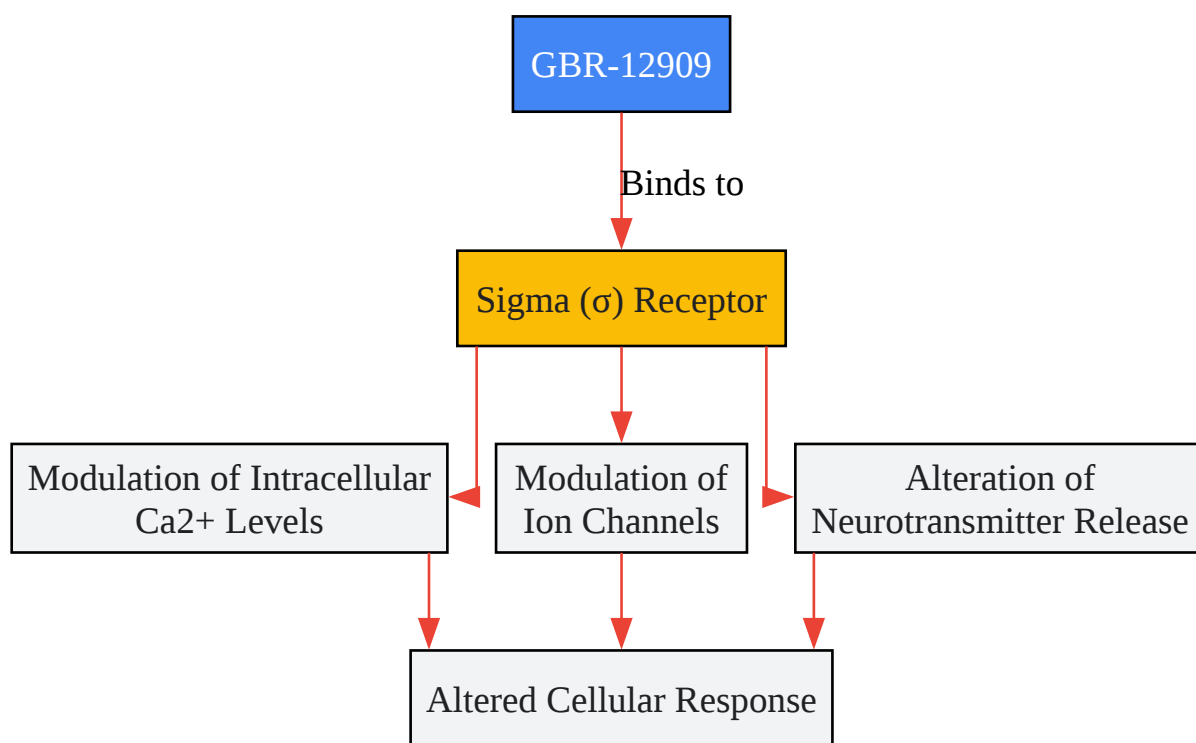
Target	Binding Affinity (Ki or IC50)	Selectivity vs. DAT	Reference
Dopamine Transporter (DAT)	~1 nM (Ki)	-	[1][2]
Sigma Receptors	48 nM (IC50)	~48-fold lower	[2]
Histamine H1 Receptor	~20 nM (estimated Ki)	~20-fold lower	[1]
Norepinephrine Transporter (NET)	>100 nM (Ki)	>100-fold lower	[1]
Serotonin Transporter (SERT)	>100 nM (Ki)	>100-fold lower	[1]

Troubleshooting Guides

Issue 1: Unexpected experimental results not consistent with DAT inhibition alone.

Your observed cellular or behavioral phenotype may be influenced by GBR-12909's off-target activities.





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